molecular formula C21H16N4O6S3 B2554173 N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921819-43-4

N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2554173
CAS No.: 921819-43-4
M. Wt: 516.56
InChI Key: LTJZYOWHMFIDFT-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methylsulfonyl group at position 6, connected via a thiazole-ethylamide linker to a benzo[d][1,3]dioxole-5-carboxamide moiety.

Properties

IUPAC Name

N-[4-[2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O6S3/c1-34(28,29)13-3-4-14-17(8-13)33-21(23-14)24-18(26)7-12-9-32-20(22-12)25-19(27)11-2-5-15-16(6-11)31-10-30-15/h2-6,8-9H,7,10H2,1H3,(H,22,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJZYOWHMFIDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in pharmacological applications, particularly in cancer treatment and antimicrobial activity. The compound's structure consists of multiple heterocycles, which are known to exhibit diverse biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C21H16N4O6S3C_{21}H_{16}N_{4}O_{6}S_{3}, with a molecular weight of approximately 516.56 g/mol. The compound features a thiazole core, which is often associated with anticancer and antibacterial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds structurally related to this compound. For instance:

  • Cell Proliferation Inhibition : A study demonstrated that similar benzothiazole compounds significantly inhibited the proliferation of various cancer cell lines, including A431, A549, and H1299. The IC50 values for these compounds were reported to be around 1.61 µg/mL, indicating potent activity against tumor cells .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. Western blot analyses confirmed that these compounds modulate key apoptotic pathways by affecting proteins such as Bcl-2 .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties:

  • Inhibition of Pathogens : Compounds with similar structural motifs have shown activity against drug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are significant due to their association with hospital-acquired infections .

Enzyme Inhibition

In addition to their anticancer and antimicrobial effects, thiazole derivatives are known to inhibit various enzymes:

  • Cholinesterase Inhibition : Some studies have reported that thiazole-based compounds can inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . For example, one derivative exhibited an AChE inhibition IC50 value of 3.14 µM.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR studies:

Structural FeatureBiological ActivityReference
Thiazole RingEssential for cytotoxicity
Methyl Group at Position 4Increases activity
N-Acylated GroupsEnhances enzyme inhibition

Case Studies

  • Study on Antitumor Activity : A series of novel benzothiazole compounds were synthesized and evaluated for their ability to induce apoptosis in cancer cells. The lead compound showed significant promise with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : A recent review highlighted the development of benzothiazole-based compounds with moderate to good anti-tubercular activity against Mycobacterium tuberculosis. The results suggested that structural modifications could enhance efficacy against resistant strains .

Scientific Research Applications

Medicinal Chemistry

N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has shown promise as a pharmaceutical agent due to its potential to inhibit specific enzymes or receptors involved in various diseases. Research indicates its efficacy in:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown minimal inhibitory concentrations against various pathogens .
  • Anticancer Activity : Studies have indicated that certain derivatives exhibit activity against cancer cell lines, suggesting potential use in cancer therapy .

Biological Research

This compound is utilized in studies to investigate its interactions with biological molecules. Its ability to modulate cellular pathways makes it a valuable tool in understanding disease mechanisms and developing therapeutic strategies.

Materials Science

The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties.

Pharmacological Activities

Research has highlighted several significant pharmacological activities associated with this compound:

Activity Description
AntimicrobialExhibits significant antibacterial and antifungal properties against various pathogens .
AnticancerShows potential in inhibiting cancer cell proliferation in various cancer models .
Neuroprotective EffectsSome derivatives have demonstrated protective effects in models of neuronal injury .
Enzyme InhibitionPotential as an inhibitor for enzymes involved in inflammatory processes .

Case Studies

Several studies have documented the applications of compounds similar to this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria, confirming their effectiveness as potential therapeutic agents .
  • Cancer Cell Line Studies : Research focused on the anticancer properties of benzothiazole derivatives revealed promising results against breast cancer cell lines, indicating pathways for further development into anticancer drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

  • Methylsulfonyl vs. Chloro/Methoxy Groups: The target compound’s 6-methylsulfonyl group on benzothiazole contrasts with chloro (4g, ) or methoxy () substituents in analogs.
  • Benzo[d][1,3]dioxole vs. Furan/Thiazolidinone: The benzo[d][1,3]dioxole moiety in the target compound may confer greater metabolic stability than furan () or thiazolidinone () systems, which are prone to oxidative degradation .
  • Amide Linkers : The ethylamide linker in the target compound is structurally analogous to sulfamoyl () or thioxo () linkers in analogs. Amide bonds offer rigidity and hydrogen-bonding capacity, critical for maintaining bioactive conformations .

Structure-Activity Relationship (SAR) Insights

  • Benzothiazole Modifications : Methylsulfonyl substitution at position 6 (target) vs. unsubstituted benzothiazole () may enhance kinase inhibition by stabilizing π-π interactions with ATP-binding pockets .
  • Thiazole Linker : The ethylamide spacer in the target compound allows optimal distance between the benzothiazole and benzo[d][1,3]dioxole moieties, compared to shorter linkers in furan-based analogs (), which may reduce steric hindrance.
  • Carboxamide Terminal Group : The benzo[d][1,3]dioxole-5-carboxamide group in the target compound likely improves lipophilicity and membrane permeability relative to phenyl () or methoxybenzyl () termini.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodology : Multi-step organic synthesis is typically employed, including:

  • Amidation : Coupling chloroacetyl chloride with thiazole derivatives under nitrogen atmosphere .
  • Cyclization : Utilizing reagents like thiourea or acrolein to form thiazole cores .
  • Purification : Column chromatography or recrystallization from solvents like ethanol/DMF to achieve >98% purity .
    • Critical Note : Diazonium salt intermediates are often used to introduce aryl groups, as seen in analogous thiazole syntheses .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Core Techniques :

  • 1H/13C NMR : Confirm functional groups (e.g., methylsulfonyl, benzodioxole) and regiochemistry .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
  • HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns .
    • Purity Assessment : HPLC with UV detection ensures purity (>98%) and identifies byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for thiazole-containing compounds with complex substituents?

  • Approaches :

  • Solvent Optimization : Ethanol-water mixtures improve solubility of polar intermediates .
  • Catalyst Screening : Copper iodide or morpholine-polysulfide systems enhance cyclization efficiency .
  • Computational Guidance : Quantum chemical calculations predict transition states and favorable reaction pathways (e.g., ICReDD’s reaction path search methods) .
    • Case Study : Morpholine-thioxoacetamide synthesis achieved 70–76% yields by pre-forming polysulfide solutions in morpholine .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

  • Stepwise Validation :

Cross-Technique Correlation : Compare NMR shifts with IR carbonyl bands and HRMS adducts .

Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) via variable-temperature studies .

Analogous Compounds : Reference spectral libraries of structurally related thiazoles (e.g., benzo[d]thiazol-2-yl derivatives) .

  • Example : Discrepancies in thiazole proton environments were resolved by comparing with tert-butyl-substituted analogs .

Q. How to design experiments evaluating this compound’s antitumor mechanism?

  • In Vitro Assays :

  • MTT/PrestoBlue : Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
  • Apoptosis Markers : Caspase-3/7 activation and Annexin V staining .
    • Molecular Modeling :
  • Docking Studies : Target kinases (e.g., EGFR) or tubulin using software like AutoDock .
  • MD Simulations : Predict binding stability over 100+ ns trajectories .
    • In Vivo Validation : Xenograft models with pharmacokinetic profiling (e.g., bioavailability, metabolite identification) .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistent biological activity data across studies?

  • Root Cause Analysis :

  • Purity Verification : Re-test compounds via HPLC to rule out degradation .
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
    • Meta-Analysis : Compare IC50 values across analogs (e.g., methylsulfonyl vs. nitro substituents) to identify SAR trends .

Q. What computational tools are recommended for predicting synthetic pathways or reactivity?

  • Software :

  • COMSOL Multiphysics : Simulate reaction kinetics and mass transfer limitations .
  • Gaussian/PySCF : Perform DFT calculations to optimize transition states .
    • AI Integration : Machine learning models (e.g., reaction outcome prediction) trained on historical data from thiazole syntheses .

Experimental Design Considerations

Q. What are best practices for scaling up synthesis from milligram to gram scale?

  • Process Engineering :

  • Continuous Flow Systems : Minimize exothermic risks in cyclization steps .
  • Membrane Separation : Purify intermediates via nanofiltration (CRDC subclass RDF2050104) .
    • Safety : Monitor thermal stability of sulfonyl and nitro groups using DSC/TGA .

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